molecular formula C9H14N2O2 B15222377 (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol

(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol

Cat. No.: B15222377
M. Wt: 182.22 g/mol
InChI Key: KHDZQDZUTAVUPC-ZETCQYMHSA-N
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Description

(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an amino alcohol side chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-methoxypyridine.

    Formation of the Amino Alcohol Side Chain: The key step involves the addition of an amino alcohol side chain to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amino alcohol precursor.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of related compounds.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3-hydroxypyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Amino-3-(3-chloropyridin-2-yl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.

    3-Amino-3-(3-methylpyridin-2-yl)propan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, providing potential for enantioselective interactions in biological systems.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methoxypyridin-2-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O2/c1-13-8-3-2-5-11-9(8)7(10)4-6-12/h2-3,5,7,12H,4,6,10H2,1H3/t7-/m0/s1

InChI Key

KHDZQDZUTAVUPC-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(N=CC=C1)[C@H](CCO)N

Canonical SMILES

COC1=C(N=CC=C1)C(CCO)N

Origin of Product

United States

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